4-Chlorophenyl hexadecyl sulfone
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Overview
Description
4-Chlorophenyl hexadecyl sulfone is a chemical compound with the molecular formula C22H37ClO2S and a molecular weight of 401.056 g/mol It is a sulfone derivative, characterized by the presence of a sulfonyl functional group (SO2) attached to a 4-chlorophenyl group and a hexadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl hexadecyl sulfone typically involves the sulfonylation of 4-chlorophenyl compounds with hexadecyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl hexadecyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones with higher oxidation states.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Chlorophenyl hexadecyl sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl hexadecyl sulfone involves its interaction with molecular targets, such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the long hexadecyl chain may facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl mesityl sulfone
- 4-Chlorophenyl difluoromethyl sulfone
- 3,4-Dichlorophenyl hexadecyl sulfone
- Benzyl 4-chlorophenyl sulfone
- 4-Chlorophenyl 4-ethoxyphenyl sulfone
Uniqueness
4-Chlorophenyl hexadecyl sulfone is unique due to its specific combination of a 4-chlorophenyl group and a long hexadecyl chain, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1806-71-9 |
---|---|
Molecular Formula |
C22H37ClO2S |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
1-chloro-4-hexadecylsulfonylbenzene |
InChI |
InChI=1S/C22H37ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(24,25)22-18-16-21(23)17-19-22/h16-19H,2-15,20H2,1H3 |
InChI Key |
DZQLGPCNQDVJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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